N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
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Overview
Description
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a complex organic compound with a molecular formula of C({20})H({20})N({2})O({2})S. This compound is notable for its unique structure, which includes a dimethylamino group, a dihydroacenaphthylene moiety, and a benzenesulfonamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide typically involves multiple steps:
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Formation of the Dihydroacenaphthylene Core: : The initial step involves the synthesis of the dihydroacenaphthylene core. This can be achieved through a Diels-Alder reaction between acenaphthylene and a suitable dienophile under controlled temperature and pressure conditions.
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Introduction of the Dimethylamino Group: : The next step involves the introduction of the dimethylamino group. This can be done via nucleophilic substitution reactions where a suitable dimethylamine precursor reacts with the dihydroacenaphthylene intermediate.
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Sulfonamide Formation: : The final step is the formation of the benzenesulfonamide group. This is typically achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide has several applications in scientific research:
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Chemistry: : It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
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Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: : Due to its structural features, it is investigated for its potential as a therapeutic agent, particularly in targeting enzymes like carbonic anhydrase.
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Industry: : It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various biological effects, such as the reduction of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide
- N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]ethanesulfonamide
Uniqueness
Compared to similar compounds, N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes, such as carbonic anhydrase IX, makes it a valuable compound in medicinal chemistry for developing targeted therapies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-22(2)20-17-13-7-9-14-8-6-12-16(18(14)17)19(20)21-25(23,24)15-10-4-3-5-11-15/h3-13,19-21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGGMYCLLEVFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C(C2=CC=CC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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